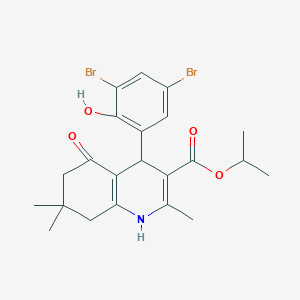![molecular formula C12H11F6IN2O B5117818 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, also known as DASA-58, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It was first synthesized in 2007 by a team of researchers at the University of California, San Diego, and has since been studied extensively for its various applications.
Mecanismo De Acción
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves its ability to bind to the Hsp90 protein, which is responsible for regulating the function of various other proteins in the body. By inhibiting the activity of Hsp90, N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can disrupt the function of cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can have a variety of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in lab experiments is its specificity for the Hsp90 protein. This allows researchers to target specific pathways and processes in the body without affecting other areas. However, one limitation of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea. One area of interest is its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers are exploring the use of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of new compounds based on the structure of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves the reaction of 4-iodophenyl isocyanate with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can inhibit the growth of cancer cells by targeting a specific protein known as Hsp90.
Propiedades
IUPAC Name |
1-(4-iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6IN2O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-8-5-3-7(19)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJMQXDFJBZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)


![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)

![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
